Enhanced Lipophilicity (LogP) Differentiates 2,4-Dichloro-6-ethyl-5-fluoropyrimidine from the Non-Ethylated Analog
The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its direct analog, 2,4-Dichloro-5-fluoropyrimidine. This difference is attributable to the presence of the 6-ethyl substituent. A higher LogP value directly correlates with increased membrane permeability, which is a critical parameter in early-stage drug discovery for optimizing absorption and distribution [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1), ACD/LogP: 1.54 |
| Quantified Difference | ΔLogP = +1.56 (approx. 36-fold higher theoretical partition ratio) |
| Conditions | Computational prediction (XLogP3-AA vs ACD/LogP) |
Why This Matters
This quantifiable difference in lipophilicity is a primary selection criterion when optimizing a lead compound's pharmacokinetic profile, as a higher LogP can improve cellular uptake, directly impacting in vitro assay performance.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22323353, 2,4-Dichloro-6-ethyl-5-fluoropyrimidine. Retrieved April 16, 2026. View Source
